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Compound of Interest

Compound Name: 2-Bromo-1,1-dimethoxyethane

Cat. No.: B145963

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Bromo-1,1-dimethoxyethane (CAS No. 7252-83-7), a key intermediate in various organic
syntheses. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data, along with standardized experimental protocols for data
acquisition. This document is intended to be a valuable resource for the characterization and
quality control of this compound in a research and development setting.

Molecular Structure

The molecular structure of 2-Bromo-1,1-dimethoxyethane is presented below, with atoms
numbered for reference in the NMR data tables.

Caption: Molecular Structure of 2-Bromo-1,1-dimethoxyethane.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from *H NMR, 3C NMR, IR, and
mass spectrometry for 2-Bromo-1,1-dimethoxyethane.

Table 1: *H NMR Spectral Data
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. . . Coupling
Signal Chemical Shift Lo .
. Multiplicity Integration Constant (J)
Assignment (0) [ppm]
[Hz]
H-1 4.56 Triplet (t) 1H 5.5
H-2 3.40 Doublet (d) 2H 55
H-3, H-4 3.37 Singlet (s) 6H N/A

Solvent: CDCIs, Reference: TMS (0 ppm)

Table 2: **C NMR Spectral Data (Predicted)

Carbon Assignment Chemical Shift (6) [ppm]
C-1 101.5

C-2 35.0

C-3,C4 54.0

Note: The 3C NMR data is predicted based on established chemical shift principles as
experimental data was not readily available in peer-reviewed literature.

Table 3: Infrared (IR) SpectralData

Vibrational Mode

Wavenumber [cm~*] Intensity .

Assignment
2990-2830 Strong C-H stretch (alkane)
1450, 1370 Medium C-H bend (alkane)
1190-1050 Strong C-0 stretch (acetal)
680-550 Medium-Strong C-Br stretch

Sample form: Neat liquid

Table 4: Mass Spectrometry (El) Data
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miz Relative Intensity (%) Assignment
168/170 <1 [M]* (Molecular ion)
137/139 15 [M - OCHs]*

75 100 [CH(OCHs)2]*

43 30 [CsH7]* or [CH3COJ*

lonization mode: Electron lonization (EI)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These
protocols are designed for researchers and scientists to ensure reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Caption: Experimental workflow for NMR spectroscopy.
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. Sample Preparation:

Accurately weigh approximately 10-20 mg of 2-Bromo-1,1-dimethoxyethane.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCIs) containing
tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

. Instrument Parameters (400 MHz Spectrometer):

Locking: The instrument's magnetic field is locked onto the deuterium signal of the CDCls
solvent.

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain
sharp, symmetrical peaks.

H NMR Acquisition: A standard one-pulse sequence is used with a 90° pulse. Typically, 16
scans are acquired with a relaxation delay of 2 seconds.

13C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with
single lines for each carbon environment. Due to the low natural abundance of 13C, a higher
number of scans (e.g., 1024) is typically required, with a relaxation delay of 2 seconds.

. Data Processing:

The acquired Free Induction Decay (FID) is processed using a Fourier transform.

The resulting spectrum is phase-corrected and the baseline is corrected to ensure accurate
integration.

The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
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Caption: Experimental workflow for FT-IR spectroscopy.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b145963?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145963?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

. Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a soft cloth dampened with a
volatile solvent such as isopropanol, and allow it to dry completely.

Apply a small drop of the neat 2-Bromo-1,1-dimethoxyethane liquid directly onto the center
of the ATR crystal.

. Instrument Parameters (FT-IR Spectrometer):

Background Scan: A background spectrum of the clean, empty ATR crystal is recorded to
subtract the absorbance of the crystal and the atmosphere (CO2 and H20).

Sample Scan: The sample spectrum is acquired over a range of 4000 to 400 cm~1. Typically,
16 to 32 scans are co-added to improve the signal-to-noise ratio.

. Data Processing:
The resulting interferogram is Fourier-transformed to produce the infrared spectrum.
The spectrum is typically displayed in terms of transmittance or absorbance.
An ATR correction may be applied, and the baseline is corrected.

The wavenumbers of the major absorption bands are identified.

Mass Spectrometry (MS)
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Caption: Experimental workflow for mass spectrometry.
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1. Sample Introduction:

o A dilute solution of 2-Bromo-1,1-dimethoxyethane in a volatile organic solvent (e.g.,
dichloromethane or ethyl acetate) is prepared.

e The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for
separation from any impurities.

2. lonization (Electron lonization - El):

e As the compound elutes from the GC column, it enters the ion source of the mass
spectrometer.

e The molecules are bombarded with a high-energy electron beam (typically 70 eV). This
causes the removal of an electron to form a molecular ion ([M]*) and induces fragmentation.

3. Mass Analysis:

e The resulting positively charged ions are accelerated and separated based on their mass-to-
charge ratio (m/z) using a mass analyzer, such as a quadrupole.

4. Detection and Data Processing:

e The ions are detected, and a mass spectrum is generated, which plots the relative
abundance of the ions as a function of their m/z ratio.

e The molecular ion peak and the major fragment peaks are identified and their relative
intensities are determined.

Mass Spectrometry Fragmentation Pathway

The electron ionization of 2-Bromo-1,1-dimethoxyethane leads to the formation of a
molecular ion, which is often of low abundance due to its instability. The molecule readily
undergoes fragmentation, with the most prominent pathway being the loss of a methoxy radical
followed by the loss of a bromine radical, leading to the stable acylium ion. The base peak at
m/z 75 corresponds to the [CH(OCHs)z]* fragment.
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Caption: Proposed fragmentation pathway for 2-Bromo-1,1-dimethoxyethane in EI-MS.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 2-Bromo-1,1-
dimethoxyethane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b145963#spectroscopic-data-nmr-ir-ms-of-2-bromo-1-
1-dimethoxyethane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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